molecular formula C26H50N4O2 B040972 Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)- CAS No. 124172-53-8

Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-

Cat. No. B040972
M. Wt: 450.7 g/mol
InChI Key: UONLDZHKYCFZRW-UHFFFAOYSA-N
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Description

"Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-]" is a compound that involves complex synthesis processes and has been studied for various chemical reactions, molecular interactions, and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of related compounds, like N-formamides and their derivatives, often involves Lewis base catalysts or green chemistry approaches. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been highlighted for their role as highly enantioselective Lewis base catalysts in the hydrosilylation of N-aryl imines, showing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006). Another approach involves using tetraethylorthosilicate as a dehydrating reagent for the synthesis of N-formamides with formic acid under mild conditions (Nishikawa et al., 2017).

Molecular Structure Analysis

Molecular interaction studies, such as those on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insight into the conformational analysis and binding interactions critical for understanding the molecular structure of similar formamide derivatives (Shim et al., 2002).

Chemical Reactions and Properties

Formamides can undergo various chemical reactions, including oxidation and cycloaddition. A study describes the oxidation of imines using a hexafluoroisopropanol and H2O2 system to synthesize N,N-disubstituted formamides (Llopis et al., 2020). Another example is the dehydrogenative [4 + 2] cycloaddition of formamides with alkynes through double C-H activation, leading to highly substituted dihydropyridone derivatives (Nakao et al., 2011).

Physical Properties Analysis

The physical properties of formamide derivatives can be significantly varied based on the substitution patterns and molecular interactions. Hindered amine stabilizers, closely related in structure to the compound , have been analyzed for their homologue composition and physical properties, revealing the complexity and diversity of such molecules (Trones et al., 2000).

Chemical Properties Analysis

Scientific Research Applications

  • Structure-Function Studies and Inhibition of Alcohol Metabolism

    Formamides are utilized in structure-function studies and specific inhibition of alcohol metabolism. They bind to the enzyme-NADH complex, inhibiting liver alcohol dehydrogenases, as reported in a study titled "Formamides Mimic Aldehydes and Inhibit Liver Alcohol Dehydrogenases and Ethanol Metabolism*" (Venkataramaiah & Plapp, 2003).

  • Catalysis in Organic Synthesis

    Formamides serve as superior nitrogen nucleophiles in palladium(II) catalyzed oxidative 5-exo cyclizations of formaldehyde aminals, facilitating the synthesis of imidazolidines, as detailed in "Formamide as a superior nitrogen nucleophile in palladium(II) mediated synthesis of imidazolidines" (Benthem et al., 1994).

  • Enantioselective Catalysis

    N-formamides are highly enantioselective catalysts for the hydrosilylation of N-aryl imines with trichlorosilane, achieving high yields and enantioselectivities, as found in the study "l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines with an unprecedented substrate profile" (Wang et al., 2006).

  • Antifungal Applications

    Certain derivatives of N-formamide, such as N-(2,2,2–trichloro-1–methoxyethyl)-formamide, have shown fungitoxic properties, controlling Erysiphe graminis on wheat when applied to the roots, as described in "Investigations on fungicides: XIV. Fungitoxicity of N‐(2,2,2–trichloro‐1–methoxyethyl)‐formamide and related compounds" (Carter et al., 1972).

  • Antitumor Agents

    N-methylformamide and N, N-dimethylformamide, which are related to N-formamide, have been identified as active antitumor agents, as mentioned in "Labelled compounds of interest as antitumour agents I: N-methylformamide and N, N-dimethylformamide" (Threadgill & Gate, 1983).

Safety And Hazards

According to the Classification and Labelling (C&L) Inventory, this compound is classified as Eye Irritant 2 (H319), meaning it causes serious eye irritation, and Aquatic Chronic 3 (H412), indicating it is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[6-[formyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O2/c1-23(2)15-21(16-24(3,4)27-23)29(19-31)13-11-9-10-12-14-30(20-32)22-17-25(5,6)28-26(7,8)18-22/h19-22,27-28H,9-18H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONLDZHKYCFZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(CCCCCCN(C=O)C2CC(NC(C2)(C)C)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073094
Record name Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Product Name

Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-

CAS RN

124172-53-8
Record name Uvinul 4050H
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Record name N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)-N,N'-diformylhexamethylenediamine
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Record name Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-piperidin-4-yl)formamide
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Record name Formamide, N,N'-1,6-hexanediylbis[N-(2,2,6,6-tetramethyl-4-piperidinyl)
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Record name N,N'-BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-N,N'-DIFORMYLHEXAMETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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